molecular formula C9H18Cl2N2O B2904682 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride CAS No. 2287310-49-8

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride

Cat. No.: B2904682
CAS No.: 2287310-49-8
M. Wt: 241.16
InChI Key: IEBSBZGIWDZXRB-UHFFFAOYSA-N
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Description

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C10H19Cl2N2O. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride typically involves the reaction of tert-butylpiperazine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-tert-butylpiperazine-1-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, chloroform, acetonitrile.

    Catalysts: Acid or base catalysts depending on the reaction type.

Major Products

    Substituted Piperazines: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylpiperazine-1-carboxylic acid
  • 4-Tert-butylpiperazine-1-carbonyl fluoride
  • 4-Tert-butylpiperazine-1-carbonyl bromide

Uniqueness

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is unique due to its specific reactivity profile and the presence of both tert-butyl and carbonyl chloride functional groups. This combination allows for selective and efficient synthetic transformations, making it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-tert-butylpiperazine-1-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O.ClH/c1-9(2,3)12-6-4-11(5-7-12)8(10)13;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBSBZGIWDZXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN(CC1)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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